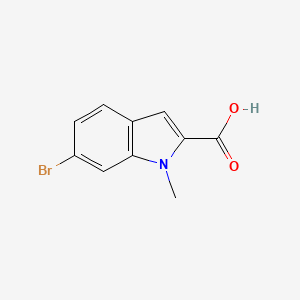

6-bromo-1-methyl-1H-indole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromoindole is an indole derivative . It’s used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

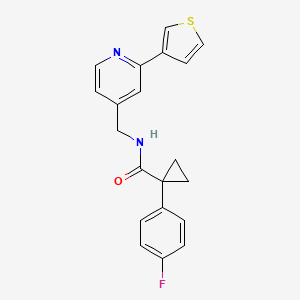

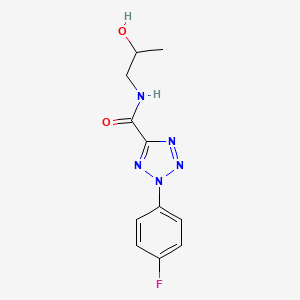

6-Bromo-1-methyl-1H-indole-2-carboxylic acid undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . It’s also used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .Molecular Structure Analysis

The molecular formula of 6-bromo-1-methyl-1H-indole-2-carboxylic acid is C10H8BrNO2 . The InChI code is 1S/C10H8BrNO2/c1-12-8-5-7 (11)3-2-6 (8)4-9 (12)10 (13)14/h2-5H,1H3, (H,13,14) .Chemical Reactions Analysis

6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . It’s speculated that a π-stacking interaction with viral DNA would be formed through the addition of a halogenated phenyl to C6 of the indole core .Physical And Chemical Properties Analysis

The molecular weight of 6-bromo-1-methyl-1H-indole-2-carboxylic acid is 254.08 . It’s a solid at room temperature . The density is 1.6±0.1 g/cm3, boiling point is 386.2±22.0 °C at 760 mmHg, and vapor pressure is 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

Application in Medicinal Chemistry

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific type of indole derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Application in Herbicidal Activity

- Scientific Field : Organic Chemistry

- Summary of the Application : Indole-3-carboxylic acid derivatives have been designed, synthesized, and evaluated for their herbicidal activity . These compounds act as potential transport inhibitor response 1 antagonists .

- Methods of Application : The specific indole-3-carboxylic acid derivatives were synthesized and then tested for their herbicidal activity. The activity was evaluated based on their inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

- Results or Outcomes : Most of the synthesized target compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

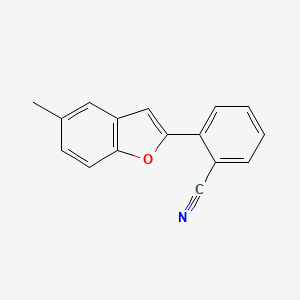

Relevant Papers There are several relevant papers on this topic. For instance, one paper discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another paper discusses the discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors .

Propriétés

IUPAC Name |

6-bromo-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYPDQJNZQBEDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1-methyl-1H-indole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2434061.png)

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide](/img/structure/B2434067.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

amino}-4-phenylbutanoate](/img/structure/B2434072.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)